molecular formula C26H35N3O4S B2534714 N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide CAS No. 898450-74-3

N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide

Cat. No. B2534714
CAS RN: 898450-74-3
M. Wt: 485.64
InChI Key: XFAPTNCCZIPAQP-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Physical And Chemical Properties Analysis

Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been studied in the context of synthesis and structural characterization. Cheng De-ju (2015) focused on methylbenzenesulfonamide CCR5 antagonists, highlighting the preparation of related compounds from N-Benzyl-4-piperidone and their potential as drug development candidates (Cheng De-ju, 2015).

Antagonistic Properties

  • Zhou et al. (1999) reported on the optimization of a similar compound for potency and side effect liability, emphasizing its role as a selective NR1/2B NMDA receptor antagonist. This includes its potential in neuroscience research, particularly for understanding neuronal signaling and pharmacological intervention (Zhou et al., 1999).

Corrosion Inhibition

  • Kaya et al. (2016) explored the use of piperidine derivatives, including those related to the compound , for corrosion inhibition of iron. This study demonstrates its potential application in material science and engineering (Kaya et al., 2016).

Antibacterial Properties

  • Khalid et al. (2016) synthesized N-substituted derivatives of a similar compound and evaluated their antibacterial activity. This points to potential applications in microbiology and infectious disease research (Khalid et al., 2016).

Anticancer Potential

  • Rehman et al. (2018) synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and evaluated them as anticancer agents. This underscores the compound's relevance in cancer research and drug development (Rehman et al., 2018).

Selective Receptor Antagonism

  • Zarrinmayeh et al. (1998) developed benzimidazoles derived from related compounds as selective neuropeptide Y Y1 receptor antagonists, indicating potential applications in neuropharmacology and the development of anti-obesity drugs (Zarrinmayeh et al., 1998).

Structure and Bioactivity Analysis

  • Xue Si-jia (2011) synthesized a novel compound related to the target molecule, analyzed its crystal structure, and assessed its bioactivity, particularly its inhibitory activities toward fungi (Xue Si-jia, 2011).

Future Directions

Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds . They show a wide variety of biological activities and are a vital fundament in the production of drugs . Thus, they will continue to be an area of interest in drug discovery.

properties

IUPAC Name

N'-[(4-methylphenyl)methyl]-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O4S/c1-18-8-10-22(11-9-18)17-28-26(31)25(30)27-13-12-23-7-5-6-14-29(23)34(32,33)24-20(3)15-19(2)16-21(24)4/h8-11,15-16,23H,5-7,12-14,17H2,1-4H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFAPTNCCZIPAQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide

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